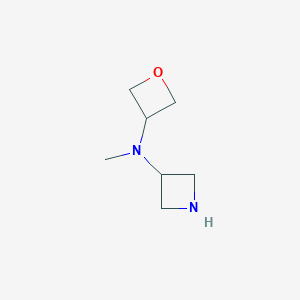

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine

Description

Genesis and Significance in Contemporary Chemical Research

The deliberate synthesis and study of molecules like N-Methyl-N-(oxetan-3-yl)azetidin-3-amine are born from decades of accumulated knowledge in medicinal chemistry and chemical biology. The strategic combination of specific structural motifs is a hallmark of modern drug discovery, aimed at fine-tuning the properties of a molecule to achieve a desired biological effect.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. rsc.org Historically, the synthesis of such strained rings posed significant challenges, which limited their exploration. However, advancements in synthetic methodologies have made azetidines more accessible, leading to their incorporation into a variety of biologically active compounds. Azetidines are prized for their ability to introduce conformational rigidity into a molecule, which can lead to higher binding affinity and selectivity for biological targets. spectroscopyonline.com This conformational constraint helps to reduce the entropic penalty upon binding. spectroscopyonline.com A notable example of a successful drug containing an azetidine ring is Azelnidipine, a calcium channel blocker used to treat hypertension. spectroscopyonline.com

Similarly, the oxetane (B1205548) ring, a four-membered oxygen-containing heterocycle, has garnered significant interest in drug discovery. acs.orgacs.org Initially viewed as a synthetic curiosity, the oxetane motif is now recognized as a valuable tool for improving the physicochemical properties of drug candidates. acs.orgchemrxiv.org The incorporation of an oxetane can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, all of which are desirable characteristics for a drug molecule. acs.orgacs.org Oxetanes can act as bioisosteres for gem-dimethyl and carbonyl groups, offering a way to modify a molecule's properties while maintaining its core structure and biological activity. acs.orgacs.org The unique electronic and steric properties of the oxetane ring have led to its inclusion in numerous preclinical and clinical drug candidates targeting a wide range of diseases. acs.org

The rationale for the specific design of this compound stems from the complementary properties of its constituent parts. The combination of an azetidine and an oxetane ring within a single molecule is a strategic approach to create a three-dimensional scaffold with desirable drug-like properties. mdpi.com The azetidine core provides a rigid framework, while the oxetane moiety can enhance solubility and metabolic stability.

The N-methyl group on the azetidine nitrogen is also a deliberate design choice. N-methylation of amines is a common strategy in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. mdpi.com In some cases, N-methylation can also influence the binding affinity and selectivity of a compound for its biological target. mdpi.com The tertiary amine created by this substitution can play a crucial role in forming interactions with biological macromolecules.

The specific connection of the oxetan-3-yl group to the azetidin-3-amine (B9764) nitrogen suggests an exploration of chemical space around a central basic nitrogen atom. This arrangement allows for the presentation of the oxetane and the rest of the azetidine scaffold in distinct vectors, which could be important for probing the binding pockets of enzymes or receptors.

Scope and Objectives of Academic Inquiry on this compound

While specific, in-depth academic studies on this compound are not extensively documented in publicly available literature, the objectives of such an inquiry can be inferred from the nature of the molecule and the general trends in medicinal chemistry.

A primary objective would be the development of efficient and scalable synthetic routes to this compound and its analogs. Given the strained nature of the four-membered rings, establishing robust synthetic protocols is a key challenge and a necessary first step for further investigation. mdpi.com

A second major objective would be the comprehensive characterization of the compound's physicochemical properties. This would involve determining its solubility, lipophilicity (logP/logD), pKa, and metabolic stability. These parameters are critical for assessing the molecule's potential as a drug candidate or a chemical probe.

The following data table outlines the key physicochemical properties that would be the subject of initial academic inquiry for this compound.

| Property | Description | Anticipated Significance |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | Influences absorption and diffusion across biological membranes. |

| logP/logD | A measure of the lipophilicity of a compound. | Affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | The acid dissociation constant, indicating the strength of the basic nitrogen. | Determines the ionization state at physiological pH, which impacts solubility and target binding. |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for bioavailability and formulation. |

| Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes. | A key determinant of a drug's half-life and duration of action. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including blood-brain barrier penetration. |

A third, and perhaps most crucial, objective would be to investigate the biological activity of this compound. Given the prevalence of azetidine and oxetane scaffolds in compounds targeting a wide range of biological targets, this molecule could be screened against various enzymes and receptors. The specific nature of the tertiary amine and the spatial arrangement of the two rings would guide the selection of potential biological targets.

The following interactive data table summarizes potential areas of academic research for this compound.

| Research Area | Key Questions | Potential Methodologies |

| Synthetic Chemistry | Can we develop a high-yielding and stereoselective synthesis? What is the scope of the reaction for creating analogs? | Multi-step organic synthesis, chiral chromatography, spectroscopic analysis (NMR, MS, IR). |

| Medicinal Chemistry | How do modifications to the scaffold affect its physicochemical and biological properties? | Structure-activity relationship (SAR) studies, parallel synthesis of analogs. |

| Pharmacology | Does the compound exhibit any biological activity? What are its potential molecular targets? | High-throughput screening, in vitro and in vivo assays, mechanism of action studies. |

| Structural Biology | How does the compound bind to its biological target? | X-ray crystallography, NMR spectroscopy, computational modeling. |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(6-2-8-3-6)7-4-10-5-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZWQTURNLSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C2COC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Retrosynthetic Analysis of the N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Scaffold

A retrosynthetic analysis of this compound identifies two primary C-N bond disconnections at the central tertiary amine. These disconnections suggest several synthetic pathways originating from simpler, more readily available building blocks.

Primary Disconnections:

Disconnection A (Azetidine-Nitrogen Bond): This break leads to two key synthons: an N-methyl-N-(oxetan-3-yl)amine moiety and an azetidin-3-yl cation or its synthetic equivalent. This suggests a synthetic strategy involving the alkylation of N-methyloxetan-3-amine with an electrophilic azetidine (B1206935) derivative, such as an azetidin-3-one (B1332698) via reductive amination, or a 3-halo or 3-sulfonyloxyazetidine via nucleophilic substitution.

Disconnection B (Oxetane-Nitrogen Bond): This disconnection yields an N-methylazetidin-3-amine synthon and an oxetan-3-yl cation equivalent. This points towards a synthesis involving the reaction of N-methylazetidin-3-amine with oxetan-3-one through reductive amination.

Established Synthetic Routes to this compound

Established routes for the synthesis of this compound and analogous structures primarily rely on well-known reactions such as reductive amination and nucleophilic substitution.

Multi-Step Synthesis Approaches and Intermediates

The construction of the target molecule can be achieved through several multi-step sequences, often differing in the order of bond formation. A common and practical approach involves the coupling of an azetidine precursor with an oxetane (B1205548) precursor.

One frequently employed strategy is the direct displacement of a leaving group on the azetidine ring by an amine nucleophile. chemrxiv.org This method typically utilizes a protected azetidine intermediate to ensure regioselectivity. For example, a 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) can serve as a key electrophilic intermediate. chemrxiv.org The reaction of this intermediate with N-methyloxetan-3-amine, followed by deprotection of the benzhydryl group (if required), would yield the target compound.

Another powerful method is reductive amination, which couples a ketone with an amine in the presence of a reducing agent. This can be applied in two ways for this synthesis:

Route 1: Reaction of N-methylazetidin-3-amine with oxetan-3-one.

Route 2: Reaction of N-methyloxetan-3-amine with a protected azetidin-3-one.

A related approach involves the aza-Michael addition of an amine to an activated alkene. mdpi.comnih.gov For instance, methyl 2-(oxetan-3-ylidene)acetate, synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction, can react with N-methylazetidin-3-amine. mdpi.comktu.edu This would be followed by a reduction step to remove the acetate (B1210297) moiety, representing a less direct but viable route.

The key intermediates for these syntheses are summarized in the table below.

| Intermediate | Structure | Synthetic Role |

| N-Boc-azetidin-3-one | Precursor to azetidine synthons | |

| Oxetan-3-one | Precursor to oxetane synthons | |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Azetidine electrophile for substitution | |

| Methyl 2-(oxetan-3-ylidene)acetate | Michael acceptor for conjugate addition | |

| N-methylazetidin-3-amine | Nucleophile in reductive amination/substitution | |

| N-methyloxetan-3-amine | Nucleophile in reductive amination/substitution |

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be designed using both convergent and divergent strategies.

Convergent Synthesis: A convergent approach involves the independent synthesis of two complex fragments that are then joined in a final step. For this target, a highly convergent route would involve preparing an N-protected N-methylazetidin-3-amine and oxetan-3-one (or vice versa) and coupling them via reductive amination in one of the final steps. This strategy is efficient as it maximizes the build-up of molecular complexity in separate, optimized reaction pathways before the final coupling.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of final products. For example, a protected 3-aminoazetidine could serve as a divergent point. This intermediate could be N-methylated and then reacted with oxetan-3-one to form the target compound. Alternatively, it could be reacted with a different ketone to produce a library of analogs, demonstrating the flexibility of this approach for medicinal chemistry programs.

Novel Synthetic Route Development for this compound

The development of novel synthetic routes is driven by the need for greater efficiency, sustainability, and access to specific stereoisomers.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of this compound, several areas can be optimized.

The N-methylation step is a prime target for green innovation. Traditional N-methylation often employs toxic and hazardous reagents like methyl iodide or dimethyl sulfate. chemrxiv.org Newer, more sustainable methods utilize C1 sources like formaldehyde, CO2, or methanol (B129727) in the presence of a catalyst. chemrxiv.org The use of heterogeneous catalysts, such as graphene-encapsulated nickel nanoalloys, allows for highly selective N-methylation under milder conditions and offers the significant advantage of catalyst recyclability. chemrxiv.org

Furthermore, the development of one-pot reactions, such as reductive amination using stable and non-toxic reducing agents, minimizes waste by reducing the number of intermediate workup and purification steps. researchgate.net The use of continuous flow processes for key steps, like amination, can also enhance safety, efficiency, and scalability. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of reusable heterogeneous catalysts for N-methylation. |

| Atom Economy | One-pot reactions like reductive amination to reduce steps. |

| Safer Solvents & Reagents | Replacing toxic methylating agents with methanol or CO2. |

| Process Intensification | Use of continuous flow chemistry for improved safety and yield. |

Stereoselective and Enantioselective Synthesis Methodologies

While the target molecule this compound is achiral, the synthesis of chiral derivatives is of great importance. Stereoselective methods can be applied to the synthesis of the core heterocyclic building blocks.

Chiral azetidin-3-ones, which are valuable precursors, can be synthesized with high enantiomeric excess through methods like a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach avoids the use of potentially explosive diazo intermediates. nih.gov Similarly, stereoselective syntheses of azetidines and pyrrolidines can be achieved from chiral (2-aminoalkyl)oxiranes, where base-induced cyclization proceeds stereospecifically. nih.gov These methodologies provide access to a pool of chiral azetidine intermediates that can be used to construct enantiomerically pure analogs of the target compound.

Novel methods for the stereoselective synthesis of oxetanes have also been developed, for example, through the superbase-promoted stereoselective rearrangement of chiral oxirane derivatives. researchgate.net The availability of such stereoselective routes for both the azetidine and oxetane components is crucial for exploring the structure-activity relationship of chiral analogs in drug discovery programs.

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of the reductive amination step is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The key parameters that can be systematically varied include the choice of reducing agent, solvent, temperature, and stoichiometry of reactants.

Screening of Reducing Agents

The selection of the reducing agent is paramount in reductive amination. The ideal reagent should be selective for the reduction of the iminium ion intermediate over the starting ketone. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and borane-amine complexes.

| Entry | Reducing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 12 | 85 |

| 2 | Sodium Cyanoborohydride (NaBH₃CN) | 24 | 72 |

| 3 | Borane-Pyridine Complex | 18 | 65 |

| 4 | Sodium Borohydride (NaBH₄) | 12 | 40 (with significant ketone reduction) |

Based on typical findings for similar reactions, Sodium Triacetoxyborohydride often provides the best yields due to its mild nature and high selectivity for the iminium ion.

Influence of Solvent

The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents are generally preferred for reductive aminations.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 88 |

| 2 | Tetrahydrofuran (THF) | 25 | 82 |

| 3 | Acetonitrile (MeCN) | 25 | 75 |

| 4 | 1,2-Dichloroethane (DCE) | 50 | 90 |

Chlorinated solvents like Dichloromethane and 1,2-Dichloroethane are often found to be optimal. Elevating the temperature in a higher-boiling solvent such as DCE can sometimes lead to improved yields and faster reaction times.

Effect of Temperature

The reaction temperature can affect the rate of both iminium ion formation and its subsequent reduction.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCE | 25 | 24 | 85 |

| 2 | DCE | 50 | 8 | 92 |

| 3 | DCE | 80 | 4 | 89 (with some byproduct formation) |

An optimal temperature is typically found where the reaction proceeds at a reasonable rate without significant decomposition of reactants or products. For many reductive aminations, a moderately elevated temperature (e.g., 50 °C) provides the best balance.

Stoichiometry and pH

The stoichiometry of the amine and the pH of the reaction medium are also important. A slight excess of the amine can be used to drive the iminium ion formation. The reaction is often mildly acidic to facilitate imine formation, which can be achieved by the addition of a small amount of acetic acid or can be an inherent property of the reducing agent (as with NaBH(OAc)₃).

Through systematic optimization of these parameters, a robust and high-yielding process for the production of this compound can be developed. The final deprotection step would then yield the desired product, which can be purified using standard techniques such as column chromatography or crystallization of a salt form.

Advanced Structural Characterization and Conformational Analysis of N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for determining the intricate three-dimensional structure and electronic properties of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine in both solution and solid states. These techniques provide a detailed map of atomic connectivity, functional groups, and isotopic composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing through-bond and through-space correlations. For a molecule with the complexity of this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Detailed analysis of 2D NMR spectra would allow for the complete assignment of all proton and carbon signals. For instance, the ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the azetidine (B1206935) and oxetane (B1205548) rings. The HSQC spectrum would then correlate each proton to its directly attached carbon atom. Finally, the HMBC spectrum would provide crucial information about longer-range (2-3 bond) C-H correlations, helping to piece together the molecular framework, including the connectivity between the methyl group, the azetidine ring, and the oxetane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the strained nature of the four-membered rings. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.35 (s) | 42.5 |

| Azetidine C2/C4-H | 3.50-3.65 (m) | 58.0 |

| Azetidine C3-H | 3.80 (p) | 65.2 |

| Oxetane C2/C4-H | 4.55-4.70 (m) | 75.8 |

Note: This data is representative and based on analogous structures. s = singlet, m = multiplet, p = pentet.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is also invaluable for isotopic fingerprinting, where the relative abundances of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can be observed and compared to theoretical predictions, further validating the molecular formula. nih.gov The exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The IR spectrum of this compound would be expected to show characteristic C-N, C-O, and C-H stretching and bending vibrations. mdpi.com The ether linkage of the oxetane ring would likely produce a strong C-O-C stretching band. The vibrations associated with the azetidine ring would also present unique spectral features. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the hydrocarbon portions of the molecule.

Table 3: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C-N (Amine) | Stretching | 1020-1250 |

| C-O (Ether) | Stretching | 1070-1150 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the solid-state conformation and packing of a molecule. unimi.it

Single-Crystal X-ray Diffraction Analysis of this compound

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. mdpi.com This would unambiguously confirm the connectivity and provide insight into the preferred conformation of the molecule in the solid state. The analysis would reveal the puckering of the azetidine and oxetane rings and the relative orientation of the substituents. The resulting crystal structure would serve as a benchmark for computational conformational analyses. researchgate.net

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

Note: This data is hypothetical and represents a plausible scenario for a molecule of this type.

Co-crystallization Studies for Complex Formation (if applicable)

Co-crystallization of this compound with other molecules, such as hydrogen bond donors or acceptors, could provide valuable information about its intermolecular interaction capabilities. The resulting crystal structures would reveal the specific sites and modes of interaction, which is crucial for understanding its behavior in a condensed phase or in the presence of other chemical species. These studies are particularly relevant if the molecule is being investigated for applications in materials science or medicinal chemistry, where intermolecular interactions are key. At present, there are no publicly available co-crystallization studies for this specific compound.

Table of Compounds

| Compound Name |

|---|

Conformational Analysis and Dynamics of this compound

The spatial arrangement of atoms in this compound is not static; the molecule undergoes rapid conformational changes at room temperature. These dynamics, primarily involving the puckering of the azetidine and oxetane rings and rotation around the C-N bonds, are crucial to its chemical and biological properties. Understanding the conformational landscape of this molecule requires a combination of experimental and computational techniques.

Experimental Techniques for Conformational Preference (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to probe the conformational dynamics of molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, which can provide information about the rates of conformational exchange and the relative populations of different conformers.

In the case of this compound, the protons on the azetidine and oxetane rings are diastereotopic and would be expected to show distinct signals in the ¹H NMR spectrum at low temperatures where conformational exchange is slow on the NMR timescale. As the temperature is increased, the rate of ring puckering and bond rotation increases. If the energy barrier to these processes is in the appropriate range, coalescence of the signals for the diastereotopic protons will be observed. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the conformational change.

For instance, in related 3,3-substituted azetidine moieties, ¹H-NMR spectra have shown significantly broadened signals for the methylene (B1212753) protons of the azetidine ring, which is indicative of conformational dynamics. nih.govmdpi.com A hypothetical VT-NMR study on this compound could yield data similar to that presented in Table 1.

| Temperature (°C) | Observed Signal for Azetidine Protons (H2/H4) | Line Shape | Inferred Dynamic Process |

|---|---|---|---|

| -60 | Two distinct broad signals | Sharp | Slow exchange (distinct axial and equatorial protons) |

| -20 | Broadening of the two signals | Broad | Intermediate exchange |

| 25 | One broad, averaged signal | Coalescence | Fast exchange (rapid ring puckering) |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational Conformational Search and Energy Landscapes

Computational chemistry provides a powerful tool to complement experimental studies by allowing for a detailed exploration of the conformational space and the generation of an energy landscape for this compound. A computational conformational search involves systematically or stochastically exploring different molecular geometries, followed by energy minimization of each identified conformer. The result is a set of low-energy conformations and their relative energies, which can be used to predict the most stable conformers and the energy barriers between them.

The results of a computational conformational search are typically visualized as a potential energy surface or an energy landscape, where the energy of the molecule is plotted against one or more conformational coordinates. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

A hypothetical energy landscape for this compound might reveal several low-energy conformers. The relative energies of these conformers would determine their populations at a given temperature. An example of the kind of data that could be generated from such a study is presented in Table 2.

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 | Azetidine (puckered, equatorial N-oxetane), Oxetane (puckered) | 0.00 | 65 |

| 2 | Azetidine (puckered, axial N-oxetane), Oxetane (puckered) | 0.85 | 25 |

| 3 | Azetidine (planar), Oxetane (puckered) | 2.50 | 10 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not publicly available.

The combination of experimental techniques like VT-NMR and computational modeling allows for a comprehensive understanding of the conformational preferences and dynamic behavior of this compound. This knowledge is fundamental for understanding its interactions with biological targets and for the rational design of new molecules with desired properties.

Mechanistic Investigations and Reactivity Studies of N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Elucidation of Reaction Mechanisms Involving N-Methyl-N-(oxetan-3-yl)azetidin-3-amine as a Reagent or Substrate

As a reagent, this compound is expected to primarily function as a nucleophile or a base, owing to the lone pair of electrons on the tertiary nitrogen atom. When it acts as a substrate, reactions could target the nucleophilic nitrogen or the strained four-membered rings, which are susceptible to ring-opening reactions under specific conditions.

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, the kinetics of its reactions would be influenced by several factors. The nucleophilicity of the tertiary amine is modulated by both steric and electronic effects. The presence of two bulky ring systems (azetidine and oxetane) attached to the nitrogen may introduce steric hindrance, potentially slowing the rate of reactions with sterically demanding electrophiles. Electronically, the oxetane (B1205548) ring is known to have a strong inductive electron-withdrawing effect, which can decrease the basicity and nucleophilicity of the proximal amine. acs.orgnih.gov

Thermodynamically, reactions that lead to the opening of the strained azetidine (B1206935) or oxetane rings are often favorable. The release of ring strain (approximately 25.4 kcal/mol for azetidine) provides a significant thermodynamic driving force for such transformations. allbiopharm.com Acid-catalyzed ring-opening of the oxetane moiety is a particularly common and thermodynamically favorable pathway. nih.govillinois.edu

Table 1: Predicted Factors Influencing the Kinetics and Thermodynamics of Reactions

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Feasibility) |

| Nucleophilicity of Nitrogen | The primary determinant for reactions with electrophiles. Reduced by the inductive effect of the oxetane ring. | Affects the position of equilibrium in reversible reactions. |

| Steric Hindrance | May decrease the rate of nucleophilic attack, especially with bulky electrophiles. | Can influence product distribution in cases of competing reaction pathways. |

| Ring Strain (Azetidine & Oxetane) | Does not directly increase the rate of the amine's nucleophilic reactions but makes the rings themselves susceptible to attack. | The release of ring strain provides a strong driving force for ring-opening reactions, making them thermodynamically favorable. |

| Reaction Conditions (e.g., pH) | Acidic conditions can catalyze oxetane ring-opening, significantly increasing the reaction rate. | Strongly influences the favorability of reactions involving protonation or acid-labile groups. |

This table is based on established chemical principles of related structures, as direct experimental data for this compound is not available.

In the absence of specific studies, proposed intermediates and transition states are based on analogous chemical reactions.

As a Nucleophile : In reactions with an electrophile (e.g., an alkyl halide), the mechanism would likely be a standard SN2 substitution. The transition state would involve the partial formation of a new nitrogen-carbon bond and the partial breaking of the carbon-leaving group bond, resulting in a quaternary ammonium (B1175870) salt.

Acid-Catalyzed Oxetane Ring-Opening : This is a plausible and significant reaction pathway for this molecule. The mechanism would proceed through the following key steps:

Protonation : The oxygen atom of the oxetane ring is protonated by an acid, forming a highly reactive oxonium ion intermediate.

Nucleophilic Attack : The oxonium ion is then attacked by a nucleophile. This can occur via two pathways:

An SN2-like mechanism , where the nucleophile attacks one of the oxetane's ring carbons, leading to a concerted ring-opening. The transition state would involve simultaneous bond-making and bond-breaking.

An SN1-like mechanism , particularly with 3,3-disubstituted oxetanes, where the oxonium ion opens to form a carbocation intermediate, which is then trapped by the nucleophile. acs.orgnih.gov Given the substitution pattern, this pathway is a possibility. The amine within the molecule itself could act as an internal nucleophile, leading to rearranged products. nih.gov

Chemical Reactivity Profiling of this compound

The reactivity profile is dominated by the nucleophilic character of the tertiary amine and the electrophilic character of the strained rings, particularly under activation.

Nucleophilic Characteristics : The primary nucleophilic site is the lone pair of electrons on the tertiary nitrogen atom. This allows the molecule to react with a wide range of electrophiles, including:

Alkyl halides (alkylation)

Acid chlorides and anhydrides (acylation is not possible on a tertiary amine, but it can catalyze reactions)

Aldehydes and ketones (acting as a base catalyst)

Michael acceptors in conjugate addition reactions.

However, the nucleophilicity is attenuated by the strong inductive electron-withdrawing effect of the oxetane ring. Studies on related structures have shown that an oxetane placed alpha to an amine can reduce its pKaH significantly, thereby reducing its basicity and likely its nucleophilicity. nih.gov

Electrophilic Characteristics : The molecule itself is not strongly electrophilic. However, the carbon atoms of the azetidine and oxetane rings can become electrophilic and susceptible to nucleophilic attack under certain conditions. Activation is typically required, most commonly through protonation or reaction with a Lewis acid. illinois.edu For instance, protonation of the oxetane oxygen makes the ring carbons highly electrophilic and prone to ring-opening by even weak nucleophiles.

The chemical stability of this compound is highly dependent on environmental conditions, particularly pH.

pH Stability :

Acidic Conditions : The molecule is expected to be unstable in acidic environments. The oxetane ring is particularly labile and prone to acid-catalyzed ring-opening. nih.gov The presence of the internal amine as a potential nucleophile could facilitate intramolecular degradation pathways upon protonation of the oxetane. The azetidine ring is generally more stable than an oxetane but can also undergo cleavage under harsh acidic conditions.

Neutral Conditions : The compound is expected to be relatively stable at neutral pH.

Basic Conditions : The compound is expected to be stable under basic conditions. The tertiary amine is already deprotonated, and the rings are not susceptible to base-mediated degradation under normal circumstances.

Redox Stability :

Oxidizing Conditions : Tertiary amines can be oxidized to form N-oxides by common oxidizing agents like hydrogen peroxide or peroxy acids. The specific susceptibility of this compound to oxidation has not been reported.

Reducing Conditions : The molecule lacks common functional groups that are easily reduced (e.g., nitro, carbonyl, imine). Therefore, it is expected to be stable towards most reducing agents.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Likely Reaction/Degradation Pathway |

| Strong Acid (pH < 4) | Low | Acid-catalyzed ring-opening of the oxetane moiety. Potential for azetidine ring cleavage under harsh conditions. |

| Neutral (pH ~ 7) | High | Generally stable. |

| Strong Base (pH > 10) | High | Generally stable. |

| Oxidizing Agents (e.g., H₂O₂) | Moderate to Low | Oxidation of the tertiary amine to an N-oxide. |

| Reducing Agents (e.g., NaBH₄) | High | Stable under common reducing conditions. |

This table provides an expected stability profile based on the known chemistry of the constituent functional groups. Specific experimental stability data is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Design and Synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Analogues and Derivatives

The exploration of the chemical space around this compound is crucial for understanding its therapeutic potential. The synthesis of analogues and derivatives allows for a systematic investigation of how modifications to its core structure influence its biological activity and physicochemical properties.

A versatile and efficient synthetic strategy for preparing derivatives of this compound involves a multi-step process. mdpi.combohrium.comnih.gov This typically begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to form an α,β-unsaturated ester. This intermediate then undergoes an aza-Michael addition with various amines, including those containing an oxetane (B1205548) ring, to introduce the desired functionalities. mdpi.com This synthetic route provides a robust platform for the systematic modification of the azetidine (B1206935) ring, the oxetane moiety, and the N-methyl substituent.

Systematic Modification of the Azetidine Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key component of the scaffold and offers multiple points for modification. rsc.org Alterations to this ring can significantly impact the compound's conformational rigidity, polarity, and interaction with biological targets.

Systematic modifications can include the introduction of substituents at various positions on the azetidine ring. For instance, the synthesis of analogues with substituents at the C2 and C4 positions can be achieved through the use of appropriately substituted azetidin-3-one (B1332698) precursors in the initial Horner-Wadsworth-Emmons reaction.

Furthermore, the nitrogen atom of the azetidine ring, if not quaternized, can be functionalized with a variety of groups to explore their impact on activity. The aza-Michael addition step in the synthetic route allows for the introduction of a wide range of heterocyclic amines, effectively modifying the azetidine system by linking it to other cyclic structures. mdpi.com This approach has been used to synthesize a variety of 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

Table 1: Examples of Azetidine Ring Modifications and Their Synthetic Precursors

| Azetidine Modification | Precursor for Aza-Michael Addition |

| Unsubstituted Azetidine | Azetidine |

| 3-Hydroxyazetidine | 3-Hydroxyazetidine |

| 3,3-Difluoropyrrolidine | 3,3-Difluoropyrrolidine |

| Piperidine | Piperidine |

| 4-Hydroxypiperidine | 4-Hydroxypiperidine |

This table illustrates the diversity of heterocyclic amines that can be used to modify the azetidine core, based on the synthetic strategies described in the literature. mdpi.com

Exploration of Oxetane Ring Substitutions

The oxetane ring, a four-membered oxygen-containing heterocycle, is another critical pharmacophoric element. acs.orgnih.gov Its presence can influence key drug-like properties such as solubility, metabolic stability, and lipophilicity. nih.gov Modifications to the oxetane ring can be explored to fine-tune these properties and optimize interactions with a biological target.

Analogues with substitutions on the oxetane ring can be synthesized by starting with substituted oxetan-3-ones in a similar synthetic sequence as described for the azetidine modifications. For example, the use of 2-methyloxetan-3-one (B108529) or 2,2-dimethyloxetan-3-one (B2653162) would yield analogues with one or two methyl groups on the oxetane ring, respectively. These substitutions can alter the steric profile and lipophilicity of the molecule.

The oxetane moiety itself can be considered a bioisosteric replacement for other functional groups, such as a gem-dimethyl group or a carbonyl group, which can lead to improved physicochemical and pharmacokinetic properties. acs.org

Variation of the N-Methyl Substituent

The N-methyl group on the exocyclic amine is a key feature that can significantly influence the compound's basicity, lipophilicity, and potential for hydrogen bonding. Systematic variation of this substituent is a common strategy in medicinal chemistry to probe its role in target engagement and to optimize pharmacokinetic properties.

Derivatives with different N-alkyl groups can be synthesized by utilizing the corresponding N-alkylated oxetan-3-amine in the aza-Michael addition step. For example, using N-ethyl-N-(oxetan-3-yl)amine or N-propyl-N-(oxetan-3-yl)amine would yield the corresponding N-ethyl and N-propyl analogues.

Furthermore, the N-methyl group can be replaced with other functional groups to explore different interactions. For instance, replacing the methyl group with a hydrogen atom (N-H derivative) would introduce a hydrogen bond donor, which could lead to new interactions with a biological target. Conversely, replacing it with a larger, more lipophilic group could enhance binding through hydrophobic interactions. The impact of N-methylation can be significant, as it can affect metabolic stability and receptor recognition.

Correlation of Structural Modifications with Functional Attributes

The true value of synthesizing a library of analogues lies in the ability to correlate specific structural changes with alterations in biological function. This process, known as establishing a structure-activity relationship (SAR), is fundamental to drug discovery and optimization.

Influence on Binding Affinity to Molecular Targets (if identified)

While specific molecular targets for this compound are not extensively reported in publicly available literature, the structural motifs present suggest potential interactions with a range of biological targets, such as kinases and G-protein coupled receptors (GPCRs). nih.govmdpi.commdpi.com The SAR of related compounds provides insights into how modifications might influence binding affinity.

For instance, in other chemical series, the introduction of an oxetane ring has been shown to modulate the basicity of nearby amines, which can be critical for interactions with acidic residues in a binding pocket. nih.gov The substitution pattern on the azetidine ring can also play a crucial role. The introduction of bulky substituents may either enhance binding through increased van der Waals interactions or decrease it due to steric hindrance, depending on the topology of the target's binding site.

Table 2: Hypothetical SAR Data Based on General Medicinal Chemistry Principles

| Analogue Modification | Expected Impact on Binding Affinity | Rationale |

| Azetidine Ring | ||

| C2/C4-substitution | Dependent on target pocket size | Steric bulk can either improve or hinder binding. |

| N-functionalization | Can significantly alter affinity | Introduction of groups capable of new interactions (H-bonding, ionic). |

| Oxetane Ring | ||

| C2/C4-substitution | May fine-tune affinity | Alters steric and electronic properties, potentially improving fit. |

| N-Substituent | ||

| N-H (vs. N-Methyl) | Potentially increased or decreased | Introduction of H-bond donor can be favorable or unfavorable. |

| N-Ethyl (vs. N-Methyl) | Potentially decreased | Increased steric bulk may not be tolerated in a tight binding pocket. |

| N-Cyclopropyl | May increase affinity | Introduction of a rigid, lipophilic group can improve binding. |

This table presents a hypothetical SAR based on established medicinal chemistry principles, as specific data for the title compound is limited.

Impact on Molecular Recognition and Selectivity Profiles

Beyond simple binding affinity, structural modifications can have a profound impact on a compound's selectivity for its intended target over other related proteins. High selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects.

The conformational constraint imposed by the azetidine ring can contribute to a more defined three-dimensional shape, which can enhance selectivity. Modifications to the substitution pattern on the azetidine ring can further refine this shape, leading to improved discrimination between different receptor subtypes or kinase isoforms.

The oxetane moiety can also influence selectivity. Its polarity and ability to act as a hydrogen bond acceptor can lead to specific interactions that are not possible with more lipophilic groups, thereby favoring binding to targets with complementary polar surfaces.

The nature of the N-substituent is also critical for selectivity. The difference between an N-methyl and an N-H group, for example, can be the deciding factor in whether a compound binds to one receptor subtype over another, due to the presence or absence of a hydrogen bond donor and the subtle change in steric profile.

Modulation of Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the nucleophilicity and basicity of the tertiary amine, as well as the inherent ring strain of the azetidine and oxetane moieties, which can predispose them to ring-opening reactions under certain conditions. The stability of the molecule is a reflection of the resilience of its covalent bonds to various environmental factors, including pH, temperature, and oxidative or reductive conditions.

Influence of the Oxetane Ring on Amine Basicity:

A key feature influencing the chemical reactivity of the central nitrogen atom is the presence of the adjacent oxetane ring. The oxygen atom within the oxetane ring exerts a significant inductive electron-withdrawing effect. This effect reduces the electron density on the nitrogen atom of the tertiary amine, thereby lowering its basicity (pKa). In medicinal chemistry, the introduction of an oxetane ring is a known strategy to modulate the pKa of nearby amino groups, which can be crucial for optimizing a molecule's pharmacokinetic and pharmacodynamic properties. By reducing the basicity, the oxetane ring can decrease the likelihood of protonation at physiological pH, which in turn can affect the molecule's solubility, membrane permeability, and interaction with biological targets.

Ring Strain and Reactivity of Azetidine and Oxetane:

Both the azetidine and oxetane rings are characterized by significant ring strain, which is a driving force for potential ring-opening reactions. The reactivity of azetidines is generally considered to be intermediate between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. This moderate reactivity allows for selective ring-opening reactions under specific conditions, often catalyzed by acids or transition metals, to yield functionalized acyclic amines.

Similarly, the oxetane ring, while generally more stable than an epoxide, can also undergo ring-opening reactions, particularly in the presence of strong acids or nucleophiles. The stability of the oxetane moiety is, however, generally considered sufficient for it to be a stable component in many pharmaceutical compounds under physiological conditions. For instance, oxetane ethers have demonstrated considerable stability under a range of acidic, basic, and nucleophilic conditions.

Stability Profile:

The stability of the compound under different pH conditions is largely dictated by the basicity of the tertiary amine. In acidic solutions, the amine will be protonated, forming a more water-soluble and potentially more stable ammonium (B1175870) salt. In neutral to basic conditions, the free amine will be the predominant species. The ether linkage within the oxetane ring is generally stable to hydrolysis across a wide pH range.

The thermal stability of the compound has not been specifically reported. However, for amines in general, thermal degradation can occur, and the specific pathways and rates are often influenced by the presence of other substances, such as solvents.

The following table summarizes the expected influence of the structural components on the reactivity and stability of this compound, based on established principles from related compounds.

| Structural Feature | Influence on Reactivity | Influence on Stability |

| Tertiary Amine | Nucleophilic and basic center. Reactivity is modulated by the electron-withdrawing effect of the oxetane ring. | Can undergo protonation in acidic media, forming a stable salt. Potentially susceptible to oxidation. |

| Azetidine Ring | Possesses ring strain, making it susceptible to nucleophilic ring-opening reactions under specific (e.g., acidic) conditions. | More stable than aziridine (B145994) but less stable than pyrrolidine. Generally stable under physiological conditions. |

| Oxetane Ring | Exerts an inductive electron-withdrawing effect, reducing the basicity of the adjacent amine. The ring itself can undergo acid-catalyzed ring-opening. | Generally considered a stable motif in medicinal chemistry. The ether linkage is resistant to hydrolysis. |

| N-Methyl Group | Contributes to the tertiary nature of the amine. | Stable alkyl group. |

Computational and Theoretical Chemistry Approaches for N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.

The determination of the electronic structure of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine is fundamental to understanding its chemical behavior. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the molecular geometry and calculate the distribution of electrons within the molecule. rsc.orgrsc.org

The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their Lewis basicity. The LUMO, conversely, would likely be distributed across the C-N and C-O bonds, indicating regions susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms will have positive partial charges.

Table 1: Predicted Partial Atomic Charges for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This is an illustrative table based on general principles of organic chemistry and computational studies of similar molecules.)

| Atom | Predicted Partial Charge (e) |

| Azetidine (B1206935) Nitrogen | -0.45 |

| Oxetane (B1205548) Oxygen | -0.52 |

| Methyl Carbon | -0.18 |

| Azetidine C2/C4 | +0.15 |

| Azetidine C3 | +0.20 |

| Oxetane C2/C4 | +0.25 |

| Oxetane C3 | +0.30 |

QM calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. researchgate.net The calculated IR spectrum can help identify characteristic functional groups, such as C-N, C-O, and N-CH₃ stretching and bending vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This is an illustrative table based on general principles of IR spectroscopy and computational studies of similar molecules.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-N stretch | 1100 - 1250 |

| C-O stretch (ether) | 1050 - 1150 |

| N-CH₃ rock | 1130 - 1180 |

| Azetidine ring breathing | 900 - 950 |

| Oxetane ring breathing | 950 - 1000 |

QM calculations are a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its synthesis or its potential reactions, such as ring-opening of the strained azetidine or oxetane rings. rsc.orgmagtech.com.cn By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state theory, combined with QM calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. rsc.org For example, the acid-catalyzed ring-opening of the oxetane moiety could be modeled to determine the preferred site of protonation and the energy barrier for the subsequent nucleophilic attack. Similarly, the nucleophilicity of the tertiary amine could be assessed by modeling its reaction with various electrophiles.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a condensed phase (e.g., in solution) over time.

This compound possesses several rotatable bonds and two strained ring systems, giving it significant conformational flexibility. MD simulations can be used to explore the different conformations the molecule can adopt at a given temperature and to determine their relative populations. researchgate.net

By simulating the molecule's trajectory over nanoseconds or even microseconds, a representative ensemble of conformations can be generated. Analysis of this ensemble can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in solution. The puckering of the azetidine and oxetane rings is a key aspect of their flexibility that can be studied with MD. acs.org

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations explicitly model the solvent (e.g., water), providing a detailed picture of the solvation shell around the molecule. acs.org

Analysis of the radial distribution functions from an MD simulation can quantify the organization of solvent molecules around specific atoms or functional groups. For instance, it would be expected that water molecules would form strong hydrogen bonds with the nitrogen and oxygen atoms of the molecule. The simulation can also provide insights into how the solvent affects the conformational preferences of the molecule.

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of this compound or its interactions with other molecules in a mixture. This can be important for understanding its physical properties, such as its miscibility with different solvents or its tendency to aggregate.

Docking and Molecular Modeling Studies

Ligand-Target Interaction Prediction and Binding Mode Analysis

No publicly available studies were found that predict or analyze the interaction of this compound with any biological target.

Binding Energy Estimations and Hot Spot Identification

There are no published estimations of the binding energy or identification of interaction hot spots for this compound with any specific protein or biological molecule.

Biological Target Identification and Molecular Interaction Profiling of N Methyl N Oxetan 3 Yl Azetidin 3 Amine

High-Throughput Screening (HTS) for Biological Activity in in vitro Systems

High-throughput screening (HTS) serves as the initial dragnet to capture any signs of biological activity from a vast library of chemical compounds. lifechemicals.com For N-Methyl-N-(oxetan-3-yl)azetidin-3-amine, this would involve testing it across a multitude of standardized biological assays.

Enzyme Inhibition/Activation Assays

Enzymes are fundamental to countless physiological processes, making them common targets for therapeutic intervention. HTS campaigns routinely employ a diverse panel of enzyme assays to identify compounds that can either inhibit or activate specific enzymatic activities. A hypothetical screening of this compound might involve assays for key enzyme classes such as kinases, proteases, phosphatases, and metabolic enzymes.

Table 1: Hypothetical High-Throughput Screening Data for Enzyme Inhibition

| Enzyme Target | Compound Concentration (µM) | Percent Inhibition |

| Kinase Panel (e.g., EGFR, VEGFR) | 10 | < 5% |

| Protease Panel (e.g., Trypsin, Chymotrypsin) | 10 | < 5% |

| Phosphatase Panel (e.g., PTP1B) | 10 | < 5% |

| Metabolic Enzyme (e.g., CYP450 isozymes) | 10 | < 5% |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is currently available.

Receptor Binding Assays

Receptors are another major class of drug targets, responsible for transmitting signals across cell membranes. Receptor binding assays measure the ability of a compound to displace a known ligand from its receptor, indicating a potential interaction. A comprehensive HTS campaign would assess this compound against a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: Hypothetical High-Throughput Screening Data for Receptor Binding

| Receptor Target | Compound Concentration (µM) | Percent Displacement |

| GPCR Panel (e.g., Dopamine, Serotonin Receptors) | 10 | < 10% |

| Ion Channel Panel (e.g., Sodium, Potassium Channels) | 10 | < 10% |

| Nuclear Receptor Panel (e.g., Estrogen, Androgen Receptors) | 10 | < 10% |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is currently available.

Identification of Specific Molecular Targets and Pathways

Should initial HTS reveal a "hit"—a compound exhibiting significant activity in a particular assay—the next crucial step is to identify its specific molecular target or the biological pathway it modulates.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for isolating the binding partners of a compound from a complex biological sample, such as a cell lysate. In this method, this compound would be immobilized on a solid support. When the cell lysate is passed over this support, proteins that bind to the compound are captured and can subsequently be identified using proteomic techniques like mass spectrometry.

Genetic Screens in Model Organisms (e.g., yeast, bacteria, cell lines)

Genetic screens in model organisms can provide valuable clues about a compound's mechanism of action. For instance, a library of yeast mutants, each with a single gene deletion, could be screened for hypersensitivity or resistance to this compound. If a particular mutant shows altered sensitivity, it suggests that the deleted gene's product may be involved in the compound's biological effect.

Characterization of Ligand-Target Interactions

Once a specific molecular target is identified, the final step is to characterize the interaction between the ligand (this compound) and its target in detail. This involves quantifying the binding affinity, determining the kinetics of the interaction, and understanding the structural basis of the binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to measure binding affinity and kinetics. X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the ligand-target complex.

Table 3: Hypothetical Ligand-Target Interaction Parameters

| Target Protein | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| Target X | Not Determined | Not Determined | Not Determined |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is currently available.

Binding Kinetics and Thermodynamics

The interaction between a compound and its biological target is often characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in elucidating these parameters.

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to measure the binding of molecules to a surface. In a typical experiment, a target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The change in the refractive index at the surface, caused by the binding event, is measured and plotted as a sensorgram. From this data, key kinetic parameters can be determined.

| Parameter | Description | Typical Units |

| Association rate constant (k_a) | The rate at which the compound binds to the target. | M⁻¹s⁻¹ |

| Dissociation rate constant (k_d) | The rate at which the compound unbinds from the target. | s⁻¹ |

| Equilibrium dissociation constant (K_D) | The ratio of k_d to k_a, indicating the affinity of the compound for the target. A lower K_D signifies higher affinity. | M |

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment.

| Thermodynamic Parameter | Description | Typical Units |

| Binding Affinity (K_A) | The reciprocal of the dissociation constant (1/K_D), representing the strength of the binding interaction. | M⁻¹ |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | kcal/mol or kJ/mol |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | cal/mol·K or J/mol·K |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the target. | - |

Currently, there are no published SPR or ITC studies for this compound, and therefore, its binding kinetics and thermodynamic profile remain uncharacterized.

Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its endogenous ligand. While some azetidine (B1206935) derivatives have been generally implicated as potential positive allosteric modulators of GABA-A receptors, there is no specific research available to suggest that this compound functions as an allosteric modulator for any particular target. Studies to investigate such activity would typically involve functional assays in the presence and absence of the orthosteric ligand to observe any modulatory effects.

Cellular and Sub-Cellular Localization Studies in Model Systems

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action and potential off-target effects. Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound or specific antibodies, are employed to visualize its distribution within cellular compartments.

To date, no studies have been published detailing the cellular or sub-cellular localization of this compound in any model system. Such research would be instrumental in identifying the organelles or cellular regions where the compound accumulates, providing valuable clues about its biological function.

Chemical Biology Applications and Probe Development of N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Development of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine as a Chemical Probe

The synthesis and application of azetidine (B1206935) and oxetane (B1205548) derivatives are of significant interest in medicinal chemistry and drug discovery. nih.govacs.orgbohrium.comnih.govmdpi.comresearchgate.netresearchgate.netchemrxiv.orgnih.govnih.gov These four-membered heterocyclic compounds are recognized as valuable scaffolds for developing novel therapeutic agents. However, specific research into the functionalization of this compound for chemical biology purposes has not been reported.

Application in Target Validation and Engagement Studies (in vitro/cell-based)

There are no available in vitro or cell-based studies that utilize this compound or its derivatives for target validation or to measure target engagement. Consequently, no data on its biological targets or its potency and selectivity in cellular or biochemical assays can be provided.

Utilization in Mechanistic Biological Research

The utility of small molecules as probes to investigate biological pathways is a cornerstone of chemical biology. While the oxetane-azetidine motif is explored in drug design, the specific application of this compound in mechanistic studies has not been documented.

Dissecting Cellular Processes and Signaling Pathways

No research has been published that employs this compound to dissect cellular processes or signaling pathways. Its effects on any specific biological pathway remain uncharacterized.

Understanding Ligand-Receptor Interactions in Complex Biological Milieus

There is no information available regarding the use of this compound to study ligand-receptor interactions. Molecular modeling or biophysical studies to understand its binding to any protein target have not been reported.

Due to the absence of research data for this compound in the context of chemical probe development and application, no data tables can be generated.

Strategic Derivative Design and Synthesis for Enhanced Functional Profiles

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a parent molecule. nih.gov These techniques are particularly relevant for a scaffold like N-Methyl-N-(oxetan-3-yl)azetidin-3-amine, which is rich in features amenable to modification.

Scaffold Hopping involves replacing a central molecular core with a functionally equivalent but structurally distinct scaffold. This can lead to new intellectual property, altered pharmacokinetic profiles, and potentially novel biological activities. dundee.ac.uk For the N-(oxetan-3-yl)azetidin-3-amine core, a hopping strategy might involve replacing the entire azetidinyl-oxetane framework with other bicyclic or spirocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric features.

Bioisosteric Replacement is a more focused approach where a specific atom or group of atoms is exchanged for another with similar steric, electronic, and physicochemical properties. nih.gov The goal is often to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile or to mitigate off-target effects. The azetidine (B1206935) and oxetane (B1205548) rings within the parent compound are themselves excellent examples of bioisosteres. The azetidine ring can act as a conformationally restricted analogue of larger amines, while the oxetane ring is a well-regarded surrogate for carbonyls and gem-dimethyl groups. nih.govacs.org

Derivative design for this compound could explore a variety of bioisosteric replacements to modulate its properties. For instance, the oxetane oxygen could be replaced with sulfur to yield a thietane (B1214591) analogue, or with carbon to form a cyclobutane (B1203170) ring. These subtle changes can significantly impact polarity, hydrogen bonding capacity, and metabolic stability. Similarly, the azetidine ring could be replaced with other small, constrained amino scaffolds.

Below is a table illustrating potential bioisosteric replacements for the core moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Oxetane | Thietane, Thietane-1,1-dioxide | Modulate polarity, lipophilicity, and metabolic stability. nih.gov |

| Oxetane | Cyclobutane | Remove hydrogen bond acceptor, increase lipophilicity. |

| Azetidine | Pyrrolidine | Increase ring size to alter conformational flexibility and vector positioning of substituents. |

| Azetidine | 3-Amino-azetidine | Introduce an additional point for substitution or interaction. google.com |

| N-Methyl group | N-Ethyl, N-Cyclopropyl | Explore steric effects on target binding and metabolism. |

Rational Design Based on Computational and SAR Data

Rational drug design leverages an understanding of a biological target's structure and the interactions with its ligands to guide the synthesis of more potent and selective compounds. This process heavily relies on computational chemistry and the systematic analysis of Structure-Activity Relationships (SAR). nih.govmdpi.com

For this compound, a rational design campaign would begin by identifying a biological target. Using computational docking simulations, the parent compound would be modeled within the target's binding site to predict its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). This initial model would serve as a blueprint for designing derivatives with enhanced affinity.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and evaluating their impact on biological activity. nih.gov For the N-(oxetan-3-yl)azetidin-3-amine scaffold, an initial SAR exploration might involve:

Modification of the N-substituent: Replacing the methyl group with a range of alkyl, aryl, and functionalized groups to probe the steric and electronic requirements of the binding pocket.

Substitution on the rings: Introducing substituents onto the azetidine or oxetane rings to explore additional binding interactions or to block metabolically labile positions.

The data gathered from these studies are then used to build a comprehensive SAR model. For example, if larger N-substituents consistently lead to decreased activity, it would suggest a sterically constrained binding pocket near the nitrogen atom. Conversely, if electron-withdrawing groups on a phenyl substituent improve potency, it might indicate a favorable interaction with an electron-rich region of the target.

The following table presents a hypothetical SAR for a series of derivatives, illustrating how systematic modifications could influence biological activity.

| Compound ID | R1 (on Azetidine-N) | R2 (on Oxetane) | Biological Activity (IC₅₀, nM) |

| 1 (Parent) | -CH₃ | H | 150 |

| 2 | -CH₂CH₃ | H | 250 |

| 3 | -Cyclopropyl | H | 90 |

| 4 | -CH₃ | 3-Fluoro | 120 |

| 5 | -CH₃ | 3-Methyl | 300 |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technology used to rapidly synthesize a large number of diverse, yet structurally related, molecules known as a library. nih.govresearchgate.net This approach is ideal for exploring the chemical space around a promising scaffold like N-(oxetan-3-yl)azetidin-3-amine to quickly identify compounds with optimal activity.

The generation of a combinatorial library based on this scaffold would likely employ a divergent synthetic strategy starting from key building blocks. A plausible synthetic route could involve the reaction of a protected 3-aminoazetidine with oxetan-3-one, followed by reductive amination with various aldehydes or ketones to install diverse substituents on the secondary amine, which is then methylated. mdpi.comnih.govnih.gov Alternatively, a core intermediate like N-(oxetan-3-yl)azetidin-3-amine could be synthesized and then elaborated through reactions like N-alkylation, N-arylation, or acylation. google.com

Solid-phase synthesis is often employed in combinatorial chemistry, where one of the starting materials is attached to a polymer bead, and subsequent reactions are carried out in a stepwise fashion. nih.gov This facilitates purification, as excess reagents and byproducts can be simply washed away.

A representative combinatorial library design is outlined in the table below. By combining a set of azetidine building blocks with a variety of amine substituents, a large and diverse library of compounds can be efficiently generated for high-throughput screening. nih.gov

| Building Block 1 (Amine for Reductive Amination) | Building Block 2 (Acylating/Alkylating Agent) | Resulting Substituent on Azetidine Nitrogen |

| Methylamine | - | N-Methyl |

| Benzylamine | - | N-Benzyl |

| Aniline | - | N-Phenyl |

| - | Acetyl Chloride | N-Acetyl |

| - | Benzoyl Chloride | N-Benzoyl |

| - | Methyl Iodide | N,N-Dimethyl (quaternary salt) |

This systematic approach allows for a broad exploration of the SAR, significantly accelerating the process of identifying lead compounds with enhanced functional profiles.

Future Research Directions and Emerging Opportunities for N Methyl N Oxetan 3 Yl Azetidin 3 Amine

Unexplored Reactivity and Novel Synthetic Transformations

The chemical reactivity of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine is an area ripe for investigation. While general methods for the synthesis of azetidine (B1206935) and oxetane (B1205548) derivatives, such as aza-Michael addition and Horner-Wadsworth-Emmons reactions, have been established, the specific reactivity of this hybrid molecule remains largely uncharted. mdpi.combohrium.comnih.gov Future research could focus on several promising avenues:

Ring-Opening Reactions: The considerable ring strain of both the azetidine and oxetane rings suggests that selective ring-opening reactions could be a fruitful area of study. magtech.com.cnrsc.org By carefully choosing reagents and reaction conditions, it may be possible to selectively open one ring while leaving the other intact, leading to the synthesis of complex and functionally diverse molecules. For instance, treatment with strong acids or nucleophiles could lead to a variety of linear or macrocyclic structures. magtech.com.cn